Technical Whitepaper: Flumioxazin-13C3 as a Quantitative Internal Standard
Technical Whitepaper: Flumioxazin-13C3 as a Quantitative Internal Standard
Executive Summary
Flumioxazin is an N-phenylphthalimide herbicide (PPO inhibitor) widely used for broad-spectrum weed control in soybeans, peanuts, and orchards.[1] Precise quantification of Flumioxazin residues in complex matrices (soil, plant tissue, water) is critical for environmental fate studies and regulatory compliance.
Flumioxazin-13C3 is the stable isotope-labeled analog of Flumioxazin, serving as the "gold standard" Internal Standard (IS) for mass spectrometry. By incorporating three Carbon-13 atoms, it introduces a mass shift of approximately +3.01 Da , allowing for differentiation from the native analyte while maintaining identical chromatographic behavior and ionization efficiency. This guide details the physicochemical properties, biological mechanism, and a self-validating LC-MS/MS workflow for using Flumioxazin-13C3.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The following table contrasts the native analyte with its stable isotope derivative. The molecular weight shift is the critical parameter for Mass Spectrometry method development.
Table 1: Comparative Chemical Data
| Property | Flumioxazin (Native) | Flumioxazin-13C3 (Internal Standard) |
| CAS Number | 103361-09-7 | Varies by synthesis batch (e.g., Custom) |
| IUPAC Name | N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide | N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide-[13C3] |
| Molecular Formula | C₁₉H₁₅FN₂O₄ | C₁₆[13C]₃ H₁₅FN₂O₄ |
| Average MW | 354.33 g/mol | 357.35 g/mol |
| Monoisotopic Mass | 354.1016 Da | 357.1117 Da |
| Appearance | Yellowish-brown powder | Off-white to pale yellow solid |
| Solubility | Water: 1.79 mg/L (Low); Soluble in Dichloromethane, Acetone | Identical to native |
| pKa | Non-ionizable (neutral) | Identical to native |
Technical Note: The specific position of the ¹³C label (often on the dione ring or phenyl ring) does not alter retention time but dictates the fragment ions in MS/MS. Always verify the Certificate of Analysis (CoA) from your isotope supplier to select the correct daughter ion transitions.
Mechanism of Action: PPO Inhibition[1][9][11][12]
Understanding the biological target is essential for researchers studying resistance or efficacy. Flumioxazin inhibits Protoporphyrinogen Oxidase (PPO) , a key enzyme in the chlorophyll/heme biosynthetic pathway.[1][2][3]
Pathway Visualization
The diagram below illustrates how Flumioxazin blocks PPO, leading to the accumulation of Protoporphyrinogen IX. This substrate leaks into the cytoplasm, oxidizes to Protoporphyrin IX, and generates toxic singlet oxygen upon light exposure, causing rapid membrane peroxidation.
Figure 1: Mechanism of Action. Flumioxazin blocks the PPO enzyme, diverting the pathway toward the production of cytotoxic reactive oxygen species.
Analytical Methodology: LC-MS/MS Quantification
To achieve high sensitivity (LOQ < 1.0 µg/kg) and mitigate matrix effects in soil or crop samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS is the industry standard.
The Role of Flumioxazin-13C3
In electrospray ionization (ESI), co-eluting matrix components often suppress the signal. Because Flumioxazin-13C3 co-elutes perfectly with the native analyte, it experiences the exact same suppression.
-
Calculation:
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This ratio corrects for extraction loss and ionization variability in real-time.
Experimental Workflow
The following diagram outlines the validated extraction and detection protocol.
Figure 2: Analytical Workflow. The Internal Standard is added immediately after homogenization to correct for all subsequent recovery losses.
Detailed Protocol: Extraction & Instrument Settings
Sample Preparation (Modified QuEChERS)
This protocol is self-validating if the IS recovery is monitored (acceptable range: 70–120%).
-
Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
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IS Spiking: Add 100 µL of Flumioxazin-13C3 working solution (e.g., 1.0 µg/mL in Acetone). Wait 15 minutes for equilibration.
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Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid). Vortex vigorously for 1 minute.
-
Partitioning: Add QuEChERS salt kit (4g MgSO₄, 1g NaCl). Shake vigorously for 1 minute immediately to prevent clumping.
-
Centrifugation: Centrifuge at >3000 RCF for 5 minutes.
-
Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150mg MgSO₄ and 25mg PSA (Primary Secondary Amine). Note: Use C18 if the sample is high in lipids (peanuts/soybeans).
-
Filtration: Vortex, centrifuge, and filter supernatant through a 0.2 µm PTFE filter into an autosampler vial.
LC-MS/MS Parameters[7][13][14]
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Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Flumioxazin | 354.3 [M+H]⁺ | 128.9 | 81.6 | 25 / 40 |
| Flumioxazin-13C3 | 357.3 [M+H]⁺ | 131.9 | 84.6 | 25 / 40 |
*Note: Product ions for 13C3 assume the label is retained in the fragment. If the label is on a lost fragment (e.g., the cyclohexene ring vs. the phenyl ring), the product ion may remain 128.9. Always perform a product ion scan on your specific IS batch to confirm transitions.
References
-
Food and Agriculture Organization (FAO). (2015). FAO Specifications and Evaluations for Agricultural Pesticides: Flumioxazin.Link
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U.S. Environmental Protection Agency (EPA). (2001).[1][2] Pesticide Fact Sheet: Flumioxazin.[4]Link
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European Food Safety Authority (EFSA). (2020). Peer review of the pesticide risk assessment of the active substance flumioxazin.[5]Link
-
Lier Chemical Co. (n.d.). Flumioxazin Technical Data and PPO Inhibition Mechanism.[6][3][7]Link
-
Cheméo. (2024). Flumioxazin Chemical & Physical Properties.[1][8][4][9][5][10][7][11]Link
Sources
- 1. Flumioxazine (Flumioxazin) - Cultivar Magazine [revistacultivar.com]
- 2. Flumioxazin - Wikipedia [en.wikipedia.org]
- 3. canada.ca [canada.ca]
- 4. fao.org [fao.org]
- 5. envirobiotechjournals.com [envirobiotechjournals.com]
- 6. Flumioxazin Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 7. Flumioxazin-Herbicide-Lier Chemical Co., Ltd. [lierchem.com]
- 8. Flumioxazin - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. fao.org [fao.org]
- 10. sbear.in [sbear.in]
- 11. www3.epa.gov [www3.epa.gov]
